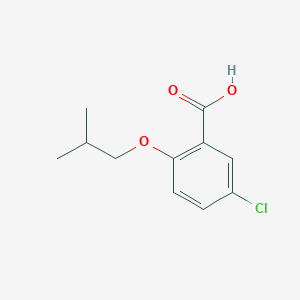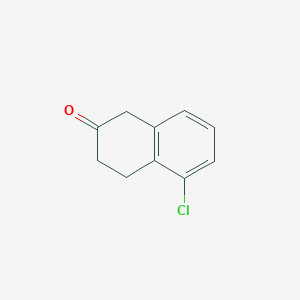![molecular formula C10H10ClN3O B1351897 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 885953-67-3](/img/structure/B1351897.png)
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine (2-CPOEA) is an organic compound that is used in laboratory experiments and scientific research. It is a heterocyclic compound that consists of a four-membered ring containing nitrogen, oxygen, and carbon atoms. 2-CPOEA is a versatile compound that can be used for a variety of purposes, such as in the synthesis of other compounds, as a substrate for enzymes, and as a target for drug discovery.
Applications De Recherche Scientifique
Antitumor Activity
- Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including those related to 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine, have been synthesized and evaluated for their antitumor activity. One compound exhibited significant potency with a mean IC50 value of 5.66 μM in a panel of 12 cell lines, indicating potential as antitumor agents (Maftei et al., 2016).
Antitubercular Activity
- A series of novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles showed good antitubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations as low as 25 µg/mL (Prathap et al., 2014).
Antimicrobial Activity
- New 1,3,4-oxadiazoles derived from Phenylpropionohydrazides, including structures similar to 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine, have been synthesized and showed significant anti-bacterial and anti-fungal activity. Certain compounds demonstrated maximum activity against strains of S. aureus and P. aeruginosa (Fuloria et al., 2009).
Chemical Synthesis and Structure
- The synthesis and structural characterization of various 1,3,4-oxadiazoles have been detailed in several studies, providing insights into the molecular configuration and potential for developing new compounds with similar structures (Xu et al., 2005), (Mogilaiah et al., 2005).
Lipase and α-Glucosidase Inhibition
- Studies have shown that certain 1,3,4-oxadiazole derivatives, including those structurally related to 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine, exhibit significant lipase and α-glucosidase inhibition, suggesting their potential application in treating metabolic disorders (Bekircan et al., 2015).
Safety And Hazards
Regarding safety and hazards, it’s important to note that many compounds containing chlorophenyl groups can cause skin and eye irritation, and may cause respiratory irritation2.
Orientations Futures
The future directions of research into these types of compounds could involve further exploration of their potential as anti-infective agents, given the promising results seen with 1,2,4-oxadiazoles1. Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of these compounds.
Please note that this is a general overview and the specific properties and characteristics can vary depending on the exact structure of the compound. For detailed information, specific studies and experimental data would be needed.
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10/h1-4H,5-6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMYALRGSVSHQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406780 |
Source


|
| Record name | 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
CAS RN |
885953-67-3 |
Source


|
| Record name | 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

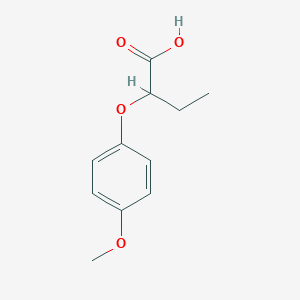
![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)
![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)
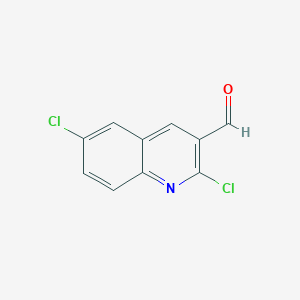
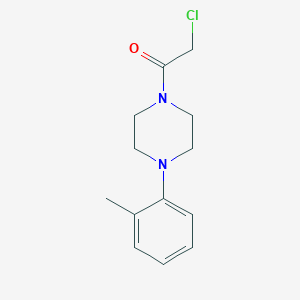
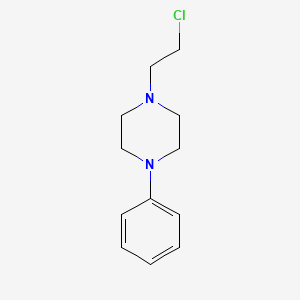
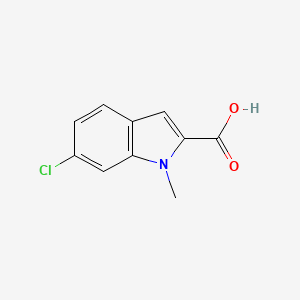
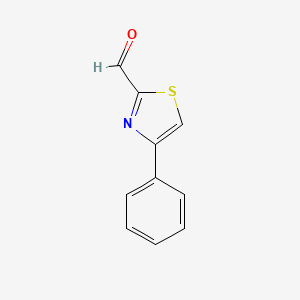
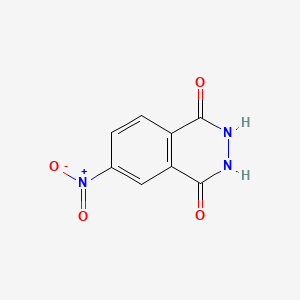

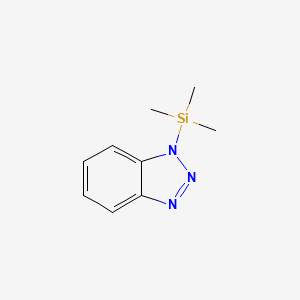
![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)
